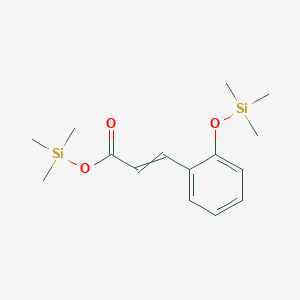
Agn-PC-0JS9K6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0JS9K6 is a chemical compound with the molecular formula C15H24O3Si2. It consists of 24 hydrogen atoms, 15 carbon atoms, and 3 oxygen atoms . The compound is characterized by its unique structure, which includes multiple bonds, rotatable bonds, aromatic bonds, and a six-membered ring .
Preparation Methods
The synthetic routes and reaction conditions for Agn-PC-0JS9K6 are not explicitly detailed in the available literature. the compound’s structure suggests that it can be synthesized through a series of organic reactions involving silicon-containing reagents. Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Agn-PC-0JS9K6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve reagents like potassium permanganate or chromium trioxide, while reduction reactions could use hydrogen gas or sodium borohydride. Substitution reactions might involve halogenating agents or nucleophiles. The major products formed from these reactions would depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agn-PC-0JS9K6 has potential applications in various fields of scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, its unique structure might make it useful for studying interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism by which Agn-PC-0JS9K6 exerts its effects is not well-documented. its molecular structure suggests that it could interact with various molecular targets and pathways. For example, the presence of aromatic rings and silicon atoms might allow it to interact with enzymes or receptors in biological systems. Further research is needed to elucidate the exact mechanism of action.
Properties
CAS No. |
32426-62-3 |
|---|---|
Molecular Formula |
C15H24O3Si2 |
Molecular Weight |
308.52 g/mol |
IUPAC Name |
trimethylsilyl 3-(2-trimethylsilyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H24O3Si2/c1-19(2,3)17-14-10-8-7-9-13(14)11-12-15(16)18-20(4,5)6/h7-12H,1-6H3 |
InChI Key |
BTQKAITUJUXGFH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1C=CC(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















